molecular formula C14H35NO6Si2 B096555 Bis(triethoxysilylmethyl)amine CAS No. 17907-63-0

Bis(triethoxysilylmethyl)amine

Cat. No. B096555
CAS RN: 17907-63-0
M. Wt: 369.6 g/mol
InChI Key: OYWKBIVCHPPAOQ-UHFFFAOYSA-N
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Description

Bis(triethoxysilylmethyl)amine is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .


Synthesis Analysis

The synthesis of Bis(triethoxysilylmethyl)amine involves the interaction of bis-[trimethoxysilylpropyl]amine (silane A) with vinyltriacetoxysilane (silane V) . The reaction generates a hydroxylamine, an amide, and a silanol . A series of hydrolysis and condensation reactions occur concurrently with the formation of the major reaction products .


Molecular Structure Analysis

Bis(triethoxysilylmethyl)amine contains a total of 57 bonds, including 22 non-H bonds, 16 rotatable bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The interaction of bis-[trimethoxysilylpropyl]amine (silane A) with vinyltriacetoxysilane (silane V) generates a hydroxylamine, an amide, and a silanol . A series of hydrolysis and condensation reactions occur concurrently with the formation of the major reaction products .


Physical And Chemical Properties Analysis

Bis(triethoxysilylmethyl)amine has a molecular formula of C14H35NO6Si2 and a molar mass of 369.6 .

Scientific Research Applications

  • Polymerization Initiator : Bis(triethoxysilylmethyl)amine can be used in the polymerization of dental and orthopedic dimethacrylate monomers, influenced by the amine and monomer chemical structure (Sideridou, Achilias, & Karava, 2006).

  • Trifluoroacetylation Reagent : It serves as a reagent for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions (Donike, 1973).

  • Catalyst in Organic Synthesis : The compound is useful in the catalytic synthesis of complex molecules, as demonstrated in the synthesis of a new gallium phosphate templated by tris(2-aminoethyl)amine (Serpaggi, Loiseau, & Férey, 1997).

  • Biomedical Applications : Bis(triethoxysilylmethyl)amine is involved in biomedical applications, particularly in the synthesis and characterization of poly(amido-amine)s which have numerous material and biomedical uses (Ferruti, Marchisio, & Duncan, 2002).

  • Infrared Spectroscopy and Electrochemical Impedance Spectroscopy : It is used in the structural characterization of silanes, as shown in a study on bis-[triethoxysilylpropyl]tetrasulfide and bis-[trimethoxysilylpropyl]amine silanes (Zhu & van Ooij, 2002).

  • Synthesis of Photopolymerizable Compounds : This compound is synthesized for use in dental restorations, replacing conventional components in dental resin mixtures (Nie & Bowman, 2002).

  • Synthesis of Alkoxysilanes : It is used as a starting substance for the preparation of new materials by the sol-gel procedure, particularly silanes with urea functional groups (Mel’nik et al., 2004).

  • Catalyst for Hydrocarbon Oxygenation : The compound is effective as a catalyst for the oxygenation of alkenes and cooxygenation of alkanes with molecular oxygen (Kojima & Matsuda, 1999).

Future Directions

While specific future directions for Bis(triethoxysilylmethyl)amine are not mentioned in the retrieved papers, the development of environmentally benign protective coatings that contain low concentrations of volatile organic compounds (VOCs) is a key driver for investigation of water-based silanes for corrosion protection . This suggests potential future research directions in the development of new materials and coatings using Bis(triethoxysilylmethyl)amine.

properties

IUPAC Name

1-triethoxysilyl-N-(triethoxysilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWKBIVCHPPAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35NO6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621220
Record name 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(triethoxysilylmethyl)amine

CAS RN

17907-63-0
Record name 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Voronkov, NN Vlasova, OY Grigor'eva… - Russian journal of …, 2005 - Springer
Condensation of (aminomethyl)triethoxysilane with thiocarbamide in the presence of catalytic amounts of ammonium sulfate was used to synthesize N,N-bis(triethoxysilylmethyl)…
Number of citations: 4 link.springer.com
JE Noll, JL Speier, BF Daubert - Journal of the American Chemical …, 1951 - ACS Publications
The reaction of various chloro-and bromomethylsilicon compounds with amines and ammonia to prepare aminomethyl-silane derivatives is described. The quantitative removalof one …
Number of citations: 116 pubs.acs.org
NF Lazareva, EI Brodskaya… - Journal of the Chemical …, 2002 - pubs.rsc.org
Anomalously high basicity of organosilicon amines MenN[CH2Si(OCH2CH2)3N]3–n determines the ease of nucleophilic cleavage of the Si–C bond by phenols even at room …
Number of citations: 16 pubs.rsc.org

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